Apoptosis Induction in B-Cell Lymphoma: DZNep Outperforms EPZ-6438 at Lower Concentrations and Shorter Times
In a direct head-to-head study of Burkitt lymphoma and diffuse large B-cell lymphoma (DLBCL) cell lines, DZNep induced significantly stronger apoptosis compared to the direct EZH2 inhibitor EPZ-6438. DZNep achieved this superior pro-apoptotic effect at lower concentrations and within a shorter treatment duration [1].
| Evidence Dimension | Apoptosis induction (relative strength) |
|---|---|
| Target Compound Data | Stronger apoptosis induction in majority of cell lines |
| Comparator Or Baseline | EPZ-6438 (Tazemetostat) – weaker apoptosis induction |
| Quantified Difference | Much stronger apoptosis at lower concentration and shorter period |
| Conditions | Burkitt lymphoma and DLBCL cell lines, in vitro culture |
Why This Matters
Researchers requiring robust apoptotic responses in lymphoma models should prioritize DZNep over EPZ-6438 due to its superior potency and faster onset of action, reducing experimental timelines and compound consumption.
- [1] Akpa CA, et al. DZNep-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations. PLoS One. 2019;14(8):e0220681. View Source
